4,4'-Azoxyanisole

説明

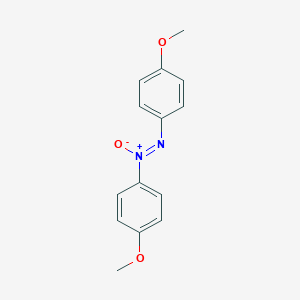

Structure

3D Structure

特性

IUPAC Name |

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZRSFWWCTVNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024554 |

Source

|

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992) |

Source

|

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Source

|

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink |

Source

|

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1562-94-3, 21650-70-4, 51437-65-1 |

Source

|

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxyazoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Azoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azoxyanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL9G43P7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSB9A1I17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

244 to 250 °F (NTP, 1992) |

Source

|

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

The Liquid Crystalline Properties of 4,4'-Azoxyanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Azoxyanisole (PAA) holds a significant place in the history of science as one of the first and most widely studied thermotropic liquid crystals. Its accessibility and well-characterized nematic phase have made it a benchmark material for developing the fundamental understanding of liquid crystal physics. This guide provides an in-depth overview of its core liquid crystalline properties, experimental protocols for their characterization, and a summary of key quantitative data. PAA exhibits a nematic liquid crystal phase within a temperature range of approximately 118°C to 136°C.[1]

Physicochemical and Thermal Properties

4,4'-Azoxyanisole is an aromatic organic compound that appears as a bright yellow crystalline powder in its solid state.[2] Upon heating, it transitions into a turbid, anisotropic liquid phase known as the nematic phase, before becoming a clear, isotropic liquid at a higher temperature.

Phase Transitions

The transitions between the solid, nematic, and isotropic phases are fundamental characteristics of PAA. These transitions occur at well-defined temperatures and are reversible, though phenomena like supercooling can be observed.[3] The solid-to-nematic transition occurs at approximately 118°C, while the nematic-to-isotropic transition (the clearing point) is observed around 136°C.[1][4]

Data Presentation: Thermal Properties

| Property | Value | Units |

| Solid to Nematic Transition Temp. (TSN) | ~118 | °C |

| Nematic to Isotropic Transition Temp. (TNI) | ~136 | °C |

| Molecular Formula | C₁₄H₁₄N₂O₃ | - |

| Molar Mass | 258.27 | g·mol⁻¹ |

References:[1]

Optical Properties

The nematic phase of PAA is optically anisotropic, meaning its optical properties, such as refractive index, depend on the orientation of the molecules relative to the polarization of light. This property is known as birefringence.

Data Presentation: Refractive Indices

| Temperature (°C) | Wavelength (nm) | no (ordinary) | ne (extraordinary) | Birefringence (Δn = ne - no) |

| Typical Nematic Range | Visible Spectrum | ~1.54 | ~1.76 | ~0.22 |

Note: These are approximate values. The refractive indices of liquid crystals are dependent on temperature and wavelength.

Dielectric and Elastic Properties

The response of PAA to external electric and magnetic fields is described by its dielectric constants and elastic constants. These properties are crucial for understanding the performance of liquid crystals in display and sensor applications. PAA exhibits a negative dielectric anisotropy (Δε < 0), meaning its dipole moment is oriented more perpendicularly to the long molecular axis.[5]

Data Presentation: Dielectric and Elastic Constants

| Property | Symbol | Typical Value (Nematic Phase) | Units |

| Dielectric Constant (parallel to director) | ε‖ | ~5.6 | - |

| Dielectric Constant (perpendicular to director) | ε⊥ | ~5.8 | - |

| Dielectric Anisotropy | Δε | ~ -0.2 | - |

| Splay Elastic Constant | K₁₁ | ~7 x 10⁻¹² | N |

| Twist Elastic Constant | K₂₂ | ~4.3 x 10⁻¹² | N |

| Bend Elastic Constant | K₃₃ | ~17 x 10⁻¹² | N |

Note: These values are temperature-dependent and are provided as representative figures for the nematic phase. Dielectric values are for low-frequency measurements.

Viscometric Properties

The viscosity of a nematic liquid crystal like PAA is also anisotropic. The resistance to flow depends on the relative orientation of the flow direction, the velocity gradient, and the liquid crystal director. This is typically described by the three Miesowicz viscosity coefficients.[6]

Data Presentation: Miesowicz Viscosity Coefficients

| Property | Symbol | Description | Typical Value (at ~122°C) | Units |

| Miesowicz Viscosity | η₁ | Director parallel to velocity gradient | ~9.0 | mPa·s |

| Miesowicz Viscosity | η₂ | Director parallel to flow direction | ~2.4 | mPa·s |

| Miesowicz Viscosity | η₃ | Director perpendicular to flow and gradient | ~3.4 | mPa·s |

| Rotational Viscosity | γ₁ | Describes torque on director during rotation | ~6.5 | mPa·s |

Source: Values are derived from graphical data and discussions in historical literature on PAA and may vary.[7]

Experimental Protocols

Measurement of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the temperatures and enthalpies of phase transitions in liquid crystals.[4]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of PAA (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile.

-

Thermal Program: A common program involves heating the sample at a constant rate (e.g., 5-10 °C/min) from a temperature below the lowest expected transition to a temperature above the clearing point. This is followed by a controlled cooling cycle at the same rate.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is ramped.

-

Analysis: Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow curve plotted against temperature. The peak temperature is typically taken as the transition temperature.

Measurement of Refractive Indices by Prism Method

The prism method is a classic and accurate technique for determining both the ordinary (nₒ) and extraordinary (nₑ) refractive indices of a nematic liquid crystal.

Methodology:

-

Cell Preparation: A hollow glass prism with a small apex angle is used. The inner surfaces are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar alignment of the liquid crystal molecules, with the director aligned parallel to the prism's refracting edge.

-

Sample Filling: The prism is heated above the clearing point of PAA, and the liquid crystal is introduced into the prism in its isotropic phase, typically by capillary action. It is then slowly cooled into the nematic phase to ensure uniform alignment.

-

Spectrometer Setup: The prism is placed on the table of a goniometer-spectrometer, which is equipped with a monochromatic light source and polarizers. The entire prism setup is housed in a temperature-controlled oven.

-

Measurement:

-

The angle of minimum deviation is measured for two orthogonal polarizations of light.

-

When the light is polarized perpendicular to the liquid crystal director (parallel to the prism's principal plane), the ordinary refractive index (nₒ) is measured.

-

When the light is polarized parallel to the director, the extraordinary refractive index (nₑ) is measured.

-

-

Calculation: The refractive index (n) is calculated using the formula: n = [sin((A+D)/2)] / [sin(A/2)], where A is the prism's apex angle and D is the angle of minimum deviation. This is done for both polarizations to obtain nₒ and nₑ.

Measurement of Elastic Constants by Fréedericksz Transition

The three Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) can be determined by observing the Fréedericksz transition—a field-induced reorientation of the director in a liquid crystal cell.[8]

Methodology (for Splay Constant, K₁₁):

-

Cell Preparation: A planar-aligned cell with a known thickness (d) is constructed. The transparent electrodes (e.g., ITO) on the inner surfaces are coated with an alignment layer to orient the director parallel to the surfaces.

-

Sample Filling: The cell is filled with PAA in its isotropic phase and cooled into the nematic phase.

-

Experimental Setup: The cell is placed in a temperature-controlled stage. An AC electric field (or magnetic field) is applied perpendicular to the cell surfaces (and thus perpendicular to the initial director orientation).

-

Threshold Detection: The applied voltage is slowly increased. The Fréedericksz transition is characterized by a critical voltage (Vc) at which the director begins to deform. This deformation can be detected as a change in the cell's capacitance or by observing the change in optical transmittance between crossed polarizers.

-

Calculation: The splay elastic constant (K₁₁) is calculated from the critical voltage using the equation: Vc = π * sqrt(K₁₁ / (ε₀ * |Δε|)), where ε₀ is the permittivity of free space and Δε is the dielectric anisotropy of the material. By using different initial cell geometries (e.g., twisted for K₂₂, homeotropic for K₃₃), the other elastic constants can be similarly determined.[9]

References

- 1. para-Azoxyanisole - Wikipedia [en.wikipedia.org]

- 2. 4,4'-AZOXYANISOLE | 1562-94-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. OPG [opg.optica.org]

- 9. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of 4,4'-Azoxyanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis and purification of 4,4'-Azoxyanisole, a versatile liquid crystal intermediate. The document details a reliable synthetic protocol, purification methods, and characterization data essential for obtaining a high-purity compound for research and development purposes.

Introduction

4,4'-Azoxyanisole is a prominent organic compound known for its liquid crystalline properties. It serves as a crucial precursor in the synthesis of various materials, including dyes and advanced liquid crystal displays. The synthesis of high-purity 4,4'-Azoxyanisole is paramount for its effective application in these fields. This guide outlines a well-established laboratory method for its preparation, starting from the reduction of 4-nitroanisole, followed by a robust purification protocol.

Synthesis of 4,4'-Azoxyanisole

The synthesis of 4,4'-Azoxyanisole is most commonly achieved through the reduction of 4-nitroanisole in an alkaline medium. This process involves the formation of intermediate species that subsequently couple to form the azoxy linkage.

Reaction Scheme

The overall reaction for the synthesis of 4,4'-Azoxyanisole from 4-nitroanisole is depicted below:

Caption: Synthesis pathway of 4,4'-Azoxyanisole from 4-nitroanisole.

Experimental Protocol

This protocol details the synthesis of 4,4'-Azoxyanisole from 4-nitroanisole using glucose as the reducing agent in an alkaline solution.

Materials:

-

4-Nitroanisole

-

Sodium Hydroxide (NaOH)

-

Glucose

-

Ethanol

-

Distilled Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.

-

Addition of Reactants: To this alkaline solution, add 4-nitroanisole and glucose.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by a color change of the solution.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude 4,4'-Azoxyanisole.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any inorganic impurities.

Table 1: Reactant and Solvent Quantities

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) |

| 4-Nitroanisole | 153.14 | 0.1 | 15.3 |

| Sodium Hydroxide | 40.00 | 0.5 | 20.0 |

| Glucose | 180.16 | 0.15 | 27.0 |

| Ethanol | - | - | 150 mL |

| Water | - | - | 150 mL |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | Reflux (~80-90 °C) |

| Reaction Time | 2-3 hours |

| Appearance of Crude Product | Yellowish-brown solid |

| Typical Crude Yield | 75-85% |

Purification of 4,4'-Azoxyanisole

The crude 4,4'-Azoxyanisole obtained from the synthesis contains impurities that must be removed to obtain a product suitable for most applications. Recrystallization is an effective method for the purification of this compound.

Recrystallization Protocol

Ethanol is a suitable solvent for the recrystallization of 4,4'-Azoxyanisole.

Procedure:

-

Dissolution: Transfer the crude 4,4'-Azoxyanisole to an Erlenmeyer flask and add a minimum amount of hot ethanol to dissolve the solid completely. The solution should be heated gently.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Bright yellow, needle-like crystals of 4,4'-Azoxyanisole will start to form.[1]

-

Cooling: To maximize the yield, cool the flask in an ice bath for about 30 minutes.

-

Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Caption: Workflow for the purification of 4,4'-Azoxyanisole via recrystallization.

Characterization of 4,4'-Azoxyanisole

The purity and identity of the synthesized 4,4'-Azoxyanisole should be confirmed using various analytical techniques.

Table 3: Physical and Spectroscopic Data

| Property | Value |

| Appearance | Bright yellow crystalline powder or needles.[1] |

| Melting Point | 117-119 °C.[2] |

| Molecular Formula | C₁₄H₁₄N₂O₃.[1] |

| Molecular Weight | 258.27 g/mol .[2] |

| ¹H NMR (CDCl₃, ppm) | δ 8.3-8.1 (m, 4H, Ar-H), 7.0-6.9 (m, 4H, Ar-H), 3.85 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 161.5, 145.0, 124.5, 114.0, 55.5 |

| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H str), ~2950, 2840 (C-H str), ~1600, 1500 (C=C str), ~1250 (C-O str), ~1030 (N-O str) |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons and the methoxy group protons, confirming the molecular structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the aromatic carbons and the methoxy carbon.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in 4,4'-Azoxyanisole, such as aromatic C-H, aliphatic C-H, C=C, C-O, and N-O stretching vibrations.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of high-purity 4,4'-Azoxyanisole in a laboratory setting. By following the outlined procedures for synthesis via reduction of 4-nitroanisole and purification by recrystallization from ethanol, researchers can reliably obtain a product suitable for a wide range of applications in materials science and chemical synthesis. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

A Comprehensive Technical Guide to the Thermal Phase Transitions of 4,4'-Azoxyanisole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the thermal phase transitions of 4,4'-Azoxyanisole (PAA), a seminal liquid crystal compound. A thorough understanding of its thermodynamic properties is crucial for its application in various scientific and technological fields, including its use as a model system in materials science and its potential relevance in drug delivery systems. This guide offers a consolidated overview of its transition temperatures, thermodynamic parameters, and the experimental methodology used for their determination.

Core Thermodynamic Data

The thermal behavior of 4,4'-Azoxyanisole is characterized by two primary first-order phase transitions upon heating: a transition from the crystalline solid to a nematic liquid crystal phase, followed by a transition from the nematic phase to an isotropic liquid. The quantitative data for these transitions, compiled from various studies, are summarized below.

| Transition Type | Temperature (°C) | Enthalpy (ΔH) | Entropy (ΔS) (J/mol·K) |

| Solid to Nematic | 117-119[1][2][3][4] | ≈ 120 J/g[1] | ≈ 79.4 |

| Nematic to Isotropic | 134-136[1][5][6] | ≈ 2 J/g[1] | ≈ 1.9 |

Note: The molar mass of 4,4'-Azoxyanisole is 258.27 g/mol . Entropy values were calculated using the formula ΔS = ΔH / T, with T converted to Kelvin.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for characterizing the thermal phase transitions of liquid crystals like 4,4'-Azoxyanisole.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Instrumentation and Sample Preparation

-

Instrument : A calibrated Differential Scanning Calorimeter, equipped with a cooling system.

-

Crucibles : Aluminum crucibles are typically used. For volatile samples, hermetically sealed pans may be necessary.

-

Sample Preparation : A small amount of 4,4'-Azoxyanisole (typically 1-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

Measurement Procedure

-

Atmosphere : The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Thermal Program :

-

Equilibration : The sample is initially equilibrated at a temperature below the first transition, for instance, at 25°C.

-

Heating Scan : The sample is heated at a constant rate, typically 5-20°C/min, to a temperature above the final transition, for example, 150°C.[1]

-

Isothermal Hold : The sample is held at the high temperature for a few minutes to ensure complete melting.

-

Cooling Scan : The sample is then cooled at a controlled rate, often the same as the heating rate, back to the initial temperature. This can reveal information about the reversibility of the transitions.

-

Data Analysis

-

Thermogram : The output is a thermogram, a plot of heat flow versus temperature.

-

Transition Temperatures : The onset temperature or the peak temperature of the endothermic peaks in the heating scan corresponds to the phase transition temperatures.

-

Enthalpy of Transition (ΔH) : The area under each transition peak is integrated to determine the enthalpy change associated with the phase transition.

-

Entropy of Transition (ΔS) : The entropy change is calculated from the enthalpy and the absolute transition temperature (in Kelvin) using the equation ΔS = ΔH / T.

Visualizing the Phase Transitions

The sequence of phase transitions in 4,4'-Azoxyanisole upon heating can be represented as a clear, logical progression.

Concluding Remarks

The thermal phase transitions of 4,4'-Azoxyanisole from a crystalline solid to a nematic liquid crystal and subsequently to an isotropic liquid are well-defined and reproducible, making it an excellent model for studying liquid crystalline behavior. The thermodynamic parameters associated with these transitions, readily determined by techniques such as Differential Scanning Calorimetry, provide fundamental insights into the molecular ordering and intermolecular forces that govern these fascinating states of matter. This guide provides the essential data and methodologies for professionals working with or studying this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. unece.org [unece.org]

- 6. m.youtube.com [m.youtube.com]

- 7. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]

A Technical Guide to the Crystal Structure of p-Azoxyanisole

Introduction: p-Azoxyanisole (PAA), with the chemical formula C₁₄H₁₄N₂O₃, is a seminal organic compound in the field of liquid crystals.[1] In its solid state, it typically appears as a white or yellow powder, but upon heating, it transitions into a nematic liquid crystal phase before becoming an isotropic liquid.[1] This behavior has made it a subject of extensive study, crucial to the development of liquid crystal displays. Early crystallographic work by Bernal and Crowfoot in 1933 laid the groundwork for understanding its solid-state packing, though these initial studies were more qualitative.[2] Subsequent, more detailed analyses have fully elucidated the crystal structures of its different solid forms, known as polymorphs. This guide provides an in-depth summary of the crystallographic data, experimental protocols for structure determination, and the relationship between its known crystalline forms.

Data Presentation: Crystallographic Parameters

p-Azoxyanisole is known to exist in at least two crystalline forms: a stable monoclinic form and a metastable polymorph. The crystallographic data for the well-characterized stable form has been determined independently by several research groups, with the work of Krigbaum, Chatani, and Barber providing a detailed refinement.[2][3] A metastable form has also been identified and its structure solved using synchrotron powder diffraction data.[4]

| Parameter | Stable Polymorph | Metastable Polymorph |

| Crystal System | Monoclinic | Data not available in snippets |

| Space Group | P2₁/a (non-standard setting of P2₁/c) | Data not available in snippets |

| a | 15.776 Å | Data not available in snippets |

| b | 8.112 Å | Data not available in snippets |

| c | 11.018 Å | Data not available in snippets |

| α | 90° | Data not available in snippets |

| β | 114.57° | Data not available in snippets |

| γ | 90° | Data not available in snippets |

| Unit Cell Volume (V) | Not specified | Data not available in snippets |

| Molecules per Unit Cell (Z) | 4 | Data not available in snippets |

| Data Reference | Krigbaum, W. R., et al. (1970)[2][3] | Harris, K. D., et al.[4] |

Note: The space group P2₁/a is a non-standard setting for P2₁/c, which was reported in other studies.[5] The results from Krigbaum et al. are presented here due to the detailed refinement and low final R-value.

Experimental Protocols

The determination of the crystal structure of p-Azoxyanisole involves a multi-step process from crystal preparation to final structural refinement. The methodologies employed for the stable monoclinic form are particularly well-documented.

I. Sample Preparation and Crystal Growth (Stable Form)

-

Crystal Selection : The process begins with suitable single crystals of the stable, yellow form of p-Azoxyanisole.

-

Crystal Shaping : To minimize absorption effects and improve data quality, prism-shaped crystals were ground into an approximately spherical shape.[2][6]

-

Mounting : A crystal with dimensions of approximately 0.4 x 0.4 x 0.5 mm was selected and mounted for diffraction analysis.[2][6]

II. X-ray Diffraction Data Collection

-

Instrumentation : Data for the stable form was collected using a manually operated single-crystal diffractometer.[3] For the metastable polymorph, synchrotron X-ray powder diffraction was used.[4]

-

Data Acquisition (Stable Form) : Peak intensities were measured for 2507 unique reflections within a sphere of 2θ < 150°.[2][3]

-

Intensity Conversion : The ratios of integrated to peak intensities were carefully measured for a subset of 50 reflections. This relationship was then used to convert all measured peak intensities to integrated intensities.[2][6]

-

Corrections : The collected data were corrected for background scattering and counter loss.[2][6] No correction for absorption was made in the initial refinement of the stable form.[2][6]

III. Structure Solution and Refinement

The process of solving the crystal structure involves determining the phases of the structure factors and refining the atomic positions and thermal parameters to best fit the experimental data.

-

Initial Phasing (Stable Form) : From the (h0l) projection, it was not possible to distinguish between a center of symmetry and a twofold screw axis. Therefore, two distinct models were tested. Structure factor calculations yielded R-values of 0.46 and 0.62, allowing for the selection of the correct model (the one with the lower R-value).[2][6]

-

Initial Refinement : Three cycles of differential synthesis, which allowed shifts only in the y-coordinates of the non-hydrogen atoms, reduced the R-value from 0.46 to 0.23.[6] Two subsequent cycles using individual isotropic temperature factors for all non-hydrogen atoms further reduced the R-value to 0.18.[6]

-

Anisotropic Refinement : The structure was then refined using a full-matrix least-squares method where the non-hydrogen atoms were assigned anisotropic temperature factors. This step decreased the R-index to 0.12.[2][6]

-

Locating Hydrogen Atoms : A difference Fourier synthesis, calculated without the contribution of hydrogen atoms, revealed well-defined peaks corresponding to the fourteen hydrogen atoms.[2]

-

Final Refinement : The final refinement of the structure resulted in an R-value of 0.091.[3]

-

Metastable Form Solution : The structure of the metastable polymorph was determined from powder diffraction data using the method of simulated annealing.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the polymorphic relationship in p-Azoxyanisole.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Relationship between the stable and metastable polymorphs of p-Azoxyanisole.

References

- 1. para-Azoxyanisole - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

- 3. "The Crystal Structure of p-Azoxyanisole" by W. R. Krigbaum, Yozo Chatani et al. [digitalcommons.longwood.edu]

- 4. The crystal structure of a metastable polymorph of para-azoxyanisole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. scispace.com [scispace.com]

Spectroscopic Characterization of 4,4'-Azoxyanisole: A Technical Guide

Introduction

4,4'-Azoxyanisole, also known as p-azoxyanisole (PAA), is an organic compound with the chemical formula C₁₄H₁₄N₂O₃.[1][2][3] It is a yellow crystalline solid notable for being one of the first materials in which a liquid crystal phase was discovered.[3] This property has made it a subject of extensive research to understand the behavior and properties of nematic liquid crystals.[3] Structurally, it consists of two anisole (methoxybenzene) rings linked by an azoxy (-N=N(O)-) functional group.[4] Accurate structural elucidation and purity assessment of 4,4'-Azoxyanisole are critical for its application in materials science and as a precursor in chemical synthesis. This guide provides an in-depth overview of the spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Molecular and Physical Properties

-

Appearance : Bright yellow crystalline powder or yellow monoclinic needles.[1][2][5]

-

Phase Transitions : It transitions from a crystalline solid to a nematic liquid crystal phase at approximately 118 °C and from the nematic phase to an isotropic liquid at 136 °C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4,4'-Azoxyanisole by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 4,4'-Azoxyanisole in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done by observing the free induction decay (FID) or the spectral peaks.[6]

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. For a standard analysis, a single scan may be sufficient if the sample concentration is high enough.[6] Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This requires a greater number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing : Perform a Fourier transform on the acquired FID, followed by phase and baseline correction to obtain the final spectrum.

¹H and ¹³C NMR Spectral Data

The structure of 4,4'-Azoxyanisole contains chemically distinct protons and carbons, which give rise to characteristic signals in the NMR spectra.

dot

Caption: Workflow for NMR analysis of 4,4'-Azoxyanisole.

Table 1: Quantitative NMR Data for 4,4'-Azoxyanisole in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 3.85 | Singlet | 6H | -OCH₃ Protons |

| ¹H | 6.95 | Doublet | 4H | Aromatic Protons (ortho to -OCH₃) |

| ¹H | 8.15 / 8.30 | Doublet | 4H | Aromatic Protons (ortho to Azoxy) |

| ¹³C | 55.5 | - | - | -OCH₃ Carbons |

| ¹³C | 114.2 | - | - | Aromatic C-H (ortho to -OCH₃) |

| ¹³C | 124.0 | - | - | Aromatic C-H (ortho to Azoxy) |

| ¹³C | 142.0 | - | - | Aromatic C-N (ipso to Azoxy) |

| ¹³C | 161.0 | - | - | Aromatic C-O (ipso to -OCH₃) |

(Note: Specific chemical shifts can vary slightly based on solvent and instrument frequency. The aromatic region is complex due to the asymmetry of the azoxy group, leading to distinct signals for the two rings.)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Pellet Formation :

-

Place the powder mixture into a pellet die.

-

Press the powder under high pressure (e.g., 7,000-10,000 psi) using a hydraulic press to form a thin, transparent or translucent pellet.[7]

-

-

Data Acquisition :

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

dot

Caption: Experimental workflow for IR analysis via the KBr pellet method.

IR Spectral Data

Table 2: Key IR Absorption Bands for 4,4'-Azoxyanisole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950, 2840 | C-H Stretch | Methyl (-OCH₃) |

| ~1600, 1500 | C=C Stretch | Aromatic Ring |

| ~1495 | N=N Stretch | Azo group (often weak) |

| ~1310 | N-O Stretch | Azoxy group |

| ~1250 | C-O Stretch | Aryl Ether (asymmetric) |

| ~1025 | C-O Stretch | Aryl Ether (symmetric) |

| ~840 | C-H Bend | p-disubstituted benzene (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electrons in the aromatic rings and the azoxy group.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection : Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-800 nm) and in which the sample is soluble. Common choices include ethanol, methanol, or cyclohexane.

-

Sample Preparation : Prepare a dilute stock solution of 4,4'-Azoxyanisole with a known concentration. Further dilute this stock solution to obtain a sample with an absorbance value within the optimal range of the spectrophotometer (ideally 0.2-0.8 a.u.).

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[10]

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.[10]

-

Rinse and fill a second quartz cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and measure its absorption spectrum over the desired wavelength range (e.g., 200-500 nm).[11]

-

UV-Vis Spectral Data

The UV-Vis spectrum of 4,4'-Azoxyanisole is characterized by strong absorption bands corresponding to π → π* transitions of the aromatic system and a weaker band at longer wavelengths from the n → π* transition of the azoxy group.

Table 3: UV-Vis Absorption Data for 4,4'-Azoxyanisole

| Wavelength of Maximum Absorbance (λₘₐₓ) | Solvent | Electronic Transition |

|---|---|---|

| ~350 nm | Ethanol | π → π* |

| ~265 nm | Ethanol | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 4,4'-Azoxyanisole. Fragmentation patterns observed in the mass spectrum can further confirm the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[12] The solution should be clear and free of particulates.

-

Sample Introduction : The prepared solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization : A soft ionization technique such as Electrospray Ionization (ESI) is commonly used to generate intact molecular ions with minimal fragmentation. Electron Ionization (EI) can also be used, which typically produces more extensive fragmentation.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mass Spectral Data

Table 4: Mass Spectrometry Data for 4,4'-Azoxyanisole

| m/z Value | Ion | Interpretation |

|---|---|---|

| 258.10 | [M]⁺ | Molecular Ion (for C₁₄H₁₄N₂O₃, Exact Mass: 258.1004)[1] |

| 259.10 | [M+H]⁺ | Protonated Molecular Ion (in ESI+) |

| 281.09 | [M+Na]⁺ | Sodiated Adduct (in ESI+) |

The combined application of NMR, IR, UV-Vis, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4,4'-Azoxyanisole. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, UV-Vis spectroscopy reveals the electronic structure, and mass spectrometry verifies the molecular weight and elemental formula. These techniques are indispensable for confirming the identity, purity, and structural integrity of 4,4'-Azoxyanisole for research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4,4'-AZOXYANISOLE | 1562-94-3 [chemicalbook.com]

- 3. Buy 4,4'-Azoxyanisole | 51437-65-1 [smolecule.com]

- 4. 4,4′-偶氮二苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-AZOXYANISOLE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. preprints.org [preprints.org]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. mdpi.com [mdpi.com]

- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

Unveiling the Dawn of a New State of Matter: The Early History and Discovery of 4,4'-Azoxyanisole as a Liquid Crystal

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The late 19th and early 20th centuries marked a revolutionary period in the understanding of the states of matter, largely catalyzed by the discovery of a peculiar intermediate phase that was neither truly solid nor fully liquid. This technical guide delves into the seminal early history and discovery of one of the first synthetic materials to exhibit this behavior: 4,4'-Azoxyanisole, also known as p-azoxyanisole (PAA). We will explore the foundational experiments, the brilliant minds behind them, and the nascent understanding of what would come to be known as the liquid crystal state.

The Serendipitous Discovery of a Mesophase

The story of liquid crystals begins not with 4,4'-Azoxyanisole, but with a naturally derived compound, cholesteryl benzoate. In 1888, the Austrian botanist Friedrich Reinitzer observed that this substance exhibited two distinct melting points.[1][2] Upon heating, the solid cholesteryl benzoate melted into a cloudy, turbid liquid at 145.5°C, which, upon further heating, abruptly became a clear, isotropic liquid at 178.5°C.[3] This "double melting" phenomenon was unlike anything previously documented and hinted at the existence of a new state of matter.

Intrigued by his findings, Reinitzer corresponded with the German physicist Otto Lehmann, who had been conducting extensive research on the crystallization of various substances. Lehmann's specialized polarization microscope, equipped with a heating stage, was the ideal instrument to scrutinize this enigmatic cloudy phase.[3] Through meticulous observation, Lehmann confirmed that this intermediate state was not a simple mixture of solid and liquid but a distinct phase with properties of both. It flowed like a liquid yet exhibited the optical anisotropy, specifically birefringence, characteristic of a solid crystal. It was Lehmann who, in 1889, coined the term "liquid crystal" to describe this fascinating new state of matter.

The Advent of a Synthetic Archetype: 4,4'-Azoxyanisole

While the initial discovery was made with a cholesterol derivative, the field was soon to be revolutionized by the introduction of a purely synthetic compound that exhibited liquid crystalline behavior. In the late 19th century, the German chemist Ludwig Gattermann, known for the Gattermann reaction for aldehyde synthesis, was the first to synthesize p-azoxyanisole.[2][4][5] This bright yellow, crystalline solid would become a cornerstone in the early study of liquid crystals due to its reproducible properties and accessibility through synthesis.

The work of another German chemist, Daniel Vorländer, was pivotal in establishing the relationship between molecular structure and the liquid crystalline state.[4] Vorländer and his students synthesized and studied a vast number of compounds, and his research on 4,4'-Azoxyanisole helped to solidify the understanding that elongated, rod-shaped molecules were prone to forming these mesophases.

Early Experimental Investigations and Data

The initial characterization of 4,4'-Azoxyanisole focused on its thermal and optical properties. Early 20th-century researchers meticulously measured its transition temperatures and observed its behavior under polarized light.

Quantitative Data from Early Studies

The following table summarizes the key physical constants of 4,4'-Azoxyanisole as determined in early 20th-century research. It is important to note that slight variations in reported values were common due to differences in sample purity and experimental apparatus.

| Property | Reported Value |

| Melting Point (Solid to Nematic) | ~118 °C |

| Clearing Point (Nematic to Isotropic Liquid) | ~136 °C |

Note: These values are compiled from various historical sources and represent the consensus of early 20th-century measurements.

Experimental Protocols from the Era

The synthesis and characterization of 4,4'-Azoxyanisole in the late 19th and early 20th centuries relied on the established techniques of organic chemistry and optical physics of the time. The following are reconstructed experimental protocols based on the likely methods used by Gattermann and his contemporaries.

Synthesis of 4,4'-Azoxyanisole (A Reconstruction of Gattermann's Method)

The synthesis of 4,4'-Azoxyanisole was typically achieved through the reduction of p-nitroanisole.

Materials:

-

p-Nitroanisole

-

Sodium methoxide in methanol

-

Methanol (as solvent)

-

Heating apparatus (e.g., water bath or oil bath)

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

A solution of sodium methoxide in methanol was prepared by carefully dissolving metallic sodium in an excess of anhydrous methanol under a reflux condenser.

-

p-Nitroanisole was then added to this solution.

-

The reaction mixture was heated under reflux for several hours. The progress of the reaction could be monitored by a color change.

-

After the reaction was deemed complete, the mixture was cooled, causing the product, 4,4'-Azoxyanisole, to precipitate out of the solution.

-

The crude product was collected by filtration and washed with cold methanol to remove impurities.

-

For purification, the crude 4,4'-Azoxyanisole was recrystallized from a suitable solvent, such as ethanol. The purified product appeared as bright yellow needles.

Characterization of the Liquid Crystal Phase (Following Lehmann's and Vorländer's Approach)

The primary method for observing the liquid crystalline phase was through polarization microscopy.

Apparatus:

-

Polarization microscope with a rotating stage

-

Heating stage with a temperature controller and thermometer

-

Microscope slides and cover slips

Procedure:

-

A small sample of purified 4,4'-Azoxyanisole was placed on a microscope slide and covered with a cover slip.

-

The slide was placed on the heating stage of the polarization microscope.

-

The sample was slowly heated while being observed through the crossed polarizers of the microscope.

-

As the temperature approached the melting point (~118 °C), the solid crystals would be seen to transform into a turbid, birefringent fluid. This was the nematic liquid crystal phase. The characteristic "thread-like" or "Schlieren" textures could be observed.

-

Upon further heating to the clearing point (~136 °C), the turbidity would suddenly vanish, and the field of view would become dark, indicating the transition to the isotropic liquid phase, which does not interact with polarized light in the same manner.

-

The transition temperatures were carefully recorded during both heating and cooling cycles to observe the reversibility of the phase transitions.

Visualizing the Discovery and Experimental Workflow

To better understand the logical progression of the discovery and the experimental workflow, the following diagrams are provided in the DOT language.

Caption: A timeline illustrating the key milestones in the discovery of liquid crystals and the role of 4,4'-Azoxyanisole.

Caption: A flowchart detailing the early experimental workflow for the synthesis and characterization of 4,4'-Azoxyanisole.

Conclusion

The early investigations into 4,4'-Azoxyanisole were instrumental in transforming the concept of liquid crystals from a scientific curiosity into a legitimate field of study. The ability to synthesize this compound provided a consistent and reproducible material for researchers to probe the fundamental nature of this new state of matter. The pioneering work of Reinitzer, Lehmann, Gattermann, and Vorländer laid the groundwork for the vast and technologically significant field of liquid crystal science that we know today, with applications ranging from the ubiquitous liquid crystal displays (LCDs) to advanced materials in drug delivery and sensor technology. This foundational knowledge continues to be relevant for researchers developing novel liquid crystalline materials for a wide array of scientific and technological applications.

References

An In-depth Technical Guide to the Solubility of 4,4'-Azoxyanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Azoxyanisole (p-azoxyanisole), a key intermediate in the synthesis of various organic compounds and a foundational liquid crystal. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing robust experimental protocols for determining its solubility, alongside a table of estimated solubilities based on available qualitative information and data for structurally analogous compounds.

Introduction

4,4'-Azoxyanisole (CAS No. 1562-94-3) is a thermotropic liquid crystal, notable for its historical significance in the development of liquid crystal displays.[1] Its molecular structure, consisting of a central azoxy group linking two anisole rings, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of 4,4'-Azoxyanisole is critical for its synthesis, purification, and application in various fields, including materials science and organic synthesis. This guide aims to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Physicochemical Properties of 4,4'-Azoxyanisole

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Bright yellow crystalline powder or yellow monoclinic needles (in alcohol) | [2][3][4] |

| Melting Point | 117-119 °C | [2] |

| Water Solubility | < 1 mg/mL at 21.5 °C (70.7 °F) | [1][4][5] |

Solubility of 4,4'-Azoxyanisole in Organic Solvents

Table 1: Estimated Solubility of 4,4'-Azoxyanisole in Common Organic Solvents

| Solvent | Polarity Index | Estimated Solubility (at 25°C) | Notes |

| Alcohols | |||

| Methanol | 5.1 | Moderately Soluble | The description "yellow monoclinic needles (in alcohol)" suggests solubility.[2][3][4] |

| Ethanol | 4.3 | Moderately Soluble | Similar to methanol, good for recrystallization. |

| Ketones | |||

| Acetone | 5.1 | Soluble | A common solvent for cleaning up spills of this compound, suggesting good solubility.[5] |

| Halogenated Solvents | |||

| Dichloromethane | 3.1 | Soluble | Expected to be a good solvent due to its ability to dissolve moderately polar compounds. |

| Chloroform | 4.1 | Soluble | Similar to dichloromethane. |

| Aromatic Hydrocarbons | |||

| Toluene | 2.4 | Sparingly to Moderately Soluble | Non-polar nature of toluene may limit solubility compared to more polar solvents. |

| Benzene | 2.7 | Sparingly to Moderately Soluble | Similar to toluene. |

| Ethers | |||

| Diethyl Ether | 2.8 | Moderately Soluble | Qualitative data suggests solubility in ethers. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A good solvent for a wide range of organic compounds. |

| Esters | |||

| Ethyl Acetate | 4.4 | Soluble | A versatile solvent for compounds of intermediate polarity. |

| Amides | |||

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent, likely to be a good solvent. |

| Other | |||

| Acetonitrile | 5.8 | Moderately Soluble | A polar aprotic solvent. |

| Hexane | 0.1 | Sparingly Soluble | Very non-polar, likely a poor solvent. |

Disclaimer: The solubility values in this table are estimations based on qualitative data and chemical principles. For precise quantitative data, experimental determination is strongly recommended using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, the following experimental methods are recommended.

Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4,4'-Azoxyanisole to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or further dissolution due to temperature changes.

-

-

Determination of Dissolved Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The final weight of the container minus the initial tare weight gives the mass of the dissolved 4,4'-Azoxyanisole.

-

-

Calculation of Solubility:

-

Solubility (g/L) = Mass of dissolved solute (g) / Volume of the aliquot of saturated solution (L)

-

Solubility can also be expressed in other units such as mg/mL or mol/L.

-

Experimental workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and have a known molar absorptivity. It is a rapid and sensitive method that requires smaller sample volumes compared to the gravimetric method.

Methodology:

-

Determination of λmax and Molar Absorptivity (ε):

-

Prepare a series of standard solutions of 4,4'-Azoxyanisole of known concentrations in the desired solvent.

-

Measure the UV-Vis absorption spectrum of each standard solution to determine the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 4,4'-Azoxyanisole in the same manner as described in the gravimetric method (Section 4.1, step 1).

-

After equilibration, filter the supernatant as described previously (Section 4.1, step 2).

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law and the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of 4,4'-Azoxyanisole in the solvent.

-

Workflow for solubility determination using UV-Vis spectrophotometry.

Logical Relationships in Solubility Assessment

The choice of solvent and the expected solubility are guided by the principle of "like dissolves like." This can be visualized as a logical relationship between the properties of the solute and the solvent.

References

A Technical Guide to 4,4'-Azoxyanisole: Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Azoxyanisole, a significant organic compound known for its liquid crystalline properties. This document details its molecular characteristics, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for the study of its unique phase transitions.

Core Molecular and Physical Properties

4,4'-Azoxyanisole, also known as p,p'-azoxyanisole or 1,2-bis(4-methoxyphenyl)diazene 1-oxide, is a yellow crystalline solid at room temperature.[1][2][3] It is a key compound in the study of nematic liquid crystals and serves as a precursor in the synthesis of various dyes.[2]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [1][2][4] |

| Molecular Weight | 258.27 g/mol | [1][3][4][5] |

| Linear Formula | CH₃OC₆H₄N=N(O)C₆H₄OCH₃ | [5] |

| CAS Number | 1562-94-3 | [1][2][4] |

| Appearance | Bright yellow crystalline powder or monoclinic needles | [1][2][3] |

| Melting Point | 117-119 °C | [1][3][4] |

| Solubility | Insoluble in water | [2][3] |

| Mesomorphic Range | 118.0 to 139.0 °C |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 4,4'-Azoxyanisole. These protocols are based on established organic chemistry principles and analytical techniques.

Synthesis of 4,4'-Azoxyanisole

This synthesis is a two-step process involving the reduction of p-nitroanisole to form an intermediate, which is then oxidized to yield 4,4'-Azoxyanisole.

Materials and Reagents:

-

p-Nitroanisole

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ammonium chloride (NH₄Cl)

-

Air or a mild oxidizing agent

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of p-Nitroanisole: In a round-bottom flask, dissolve p-nitroanisole in ethanol. To this solution, add zinc powder and a solution of sodium hydroxide. The reaction is typically carried out at room temperature with stirring. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Intermediate Isolation: Once the reaction is complete, filter the mixture to remove the zinc oxide. The filtrate, containing the intermediate azoxy compound, is then concentrated under reduced pressure.

-

Oxidation to 4,4'-Azoxyanisole: The crude intermediate is redissolved in a suitable solvent like ethanol. A solution of ammonium chloride is added, and air is bubbled through the mixture, or a mild oxidizing agent is added to facilitate the oxidation to 4,4'-Azoxyanisole.

-

Purification: The crude product is extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure, bright yellow crystals of 4,4'-Azoxyanisole.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 4,4'-Azoxyanisole.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a high-resolution fused silica capillary column.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Injection Mode: Splitless injection is recommended for trace analysis.

-

Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of 4,4'-Azoxyanisole.

Sample Preparation:

-

A known amount of the 4,4'-Azoxyanisole sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or acetone).

-

If necessary, the sample can be derivatized to improve its volatility and chromatographic behavior, although this is not typically required for this compound.

-

An internal standard (e.g., a deuterated analog) can be added to improve quantitative accuracy.

-

The prepared sample is then injected into the GC-MS system.

Data Analysis:

The identification of 4,4'-Azoxyanisole is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is achieved by constructing a calibration curve using standards of known concentrations.

Phase Transition Analysis Workflow

4,4'-Azoxyanisole is renowned for its thermotropic liquid crystalline behavior, exhibiting a transition from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid upon heating.[3] The following diagram illustrates a typical experimental workflow for studying these phase transitions.

Caption: Workflow for studying the phase transitions of 4,4'-Azoxyanisole.

References

Technical Guide to the Health and Safety of 4,4'-Azoxyanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for the handling of 4,4'-Azoxyanisole (CAS No. 1562-94-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

4,4'-Azoxyanisole is a bright yellow crystalline powder.[1] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value |

| Synonyms | Diazene, Bis(4-Methoxyphenyl)-, 1-Oxide; 4,4'-Dimethoxyazoxybenzene[1] |

| Molecular Formula | C14H14N2O3[1] |

| Molecular Weight | 258.27 g/mol [1] |

| Appearance | Bright yellow crystalline powder[1] |

| Odor | Odorless[1] |

| Melting Point | 117-119 °C[2][3] |

| Boiling Point | 401.53 °C (estimate)[2][4] |

| Flash Point | 206.6 °C[2] |

| Solubility | Insoluble in water[1][3] |

| Density | 1.14 g/cm³[2] |

Hazard Identification and Toxicological Information

4,4'-Azoxyanisole is classified as a flammable solid and is harmful if swallowed, inhaled, or absorbed through the skin.[1] It may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] The toxicological properties of this material have not been fully investigated.[1]

Emergency Overview:

-

Warning! Flammable solid.[1]

-

Harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

May cause eye and skin irritation.[1]

-

May cause respiratory and digestive tract irritation.[1]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[1]

-

Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.[1]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract, nausea, vomiting, and abdominal pain.[1]

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation.[1]

-

Chronic Effects: No information found.[1]

Quantitative Toxicity Data

| Toxicity Data | Value | Species | Route |

| LD50 | Not available | - | Oral |

| LD50 | Not available | - | Dermal |

| LC50 | Not available | - | Inhalation |

Experimental Protocols for Toxicity Testing

While specific studies on 4,4'-Azoxyanisole are not detailed in the available literature, the following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the toxicity of chemical substances. These protocols would be the basis for any formal toxicological evaluation.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Animal Selection: Healthy, young adult rats are typically used.[5]

-

Housing and Fasting: Animals are housed in suitable cages and fasted overnight before administration of the test substance.[5]

-

Dose Administration: The test substance is administered in a single dose by gavage.[5] If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[5]

-

Observation Period: Animals are observed for at least 14 days. All signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns are recorded.

-

Data Analysis: The LD50 is calculated from the number of animal deaths within the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Area Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

-